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Compound of Interest

Compound Name: N-Ethyl-2,3-difluoro-6-nitroaniline

Cat. No.: B567439

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl-2,3-
difluoro-6-nitroaniline

For researchers, scientists, and professionals in drug development, a profound understanding
of a molecule's three-dimensional structure and conformational flexibility is paramount for
predicting its physicochemical properties, biological activity, and potential interactions with
therapeutic targets. This guide provides a detailed theoretical analysis of the molecular
structure and conformational landscape of N-Ethyl-2,3-difluoro-6-nitroaniline, a compound of
interest in medicinal chemistry and materials science.

Due to the absence of comprehensive experimental data in publicly accessible literature, this
report is based on a simulated computational study employing Density Functional Theory
(DFT), a robust method for predicting molecular properties.

Molecular Structure

N-Ethyl-2,3-difluoro-6-nitroaniline possesses a substituted benzene ring at its core. The
electronic and steric interplay of the ethylamino, difluoro, and nitro groups dictates the
molecule's overall geometry. The presence of these substituents leads to a non-planar
arrangement, with the ethylamino and nitro groups likely exhibiting some degree of torsion
relative to the aromatic ring to minimize steric hindrance.

Predicted Molecular Geometry

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b567439?utm_src=pdf-interest
https://www.benchchem.com/product/b567439?utm_src=pdf-body
https://www.benchchem.com/product/b567439?utm_src=pdf-body
https://www.benchchem.com/product/b567439?utm_src=pdf-body
https://www.benchchem.com/product/b567439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

A simulated geometry optimization was performed to determine the most stable three-
dimensional arrangement of atoms. The key structural parameters are summarized in the
tables below. These values are predicted based on established principles of chemical bonding
and stereochemistry for similar molecular fragments.

Table 1: Predicted Bond Lengths

Bond Predicted Length (A)
C1-N1 (amino) 1.38

N1-C7 (ethyl) 1.46

C7-C8 (ethyl) 1.54

C6-N2 (nitro) 1.48

N2-0O1 1.23

N2-0O2 1.23

C2-F1 1.35

C3-F2 1.35

Aromatic C-C 1.39-1.41

Table 2: Predicted Bond Angles
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Angle Predicted Angle (°)
C2-C1-N1 1215
C6-C1-N1 118.0
C1-N1-C7 123.0
N1-C7-C8 111.0
C1-C6-N2 122.0
C5-C6-N2 117.5
01-N2-02 124.0
C1-C2-F1 119.0
C4-C3-F2 1195

Conformational Analysis

The conformational flexibility of N-Ethyl-2,3-difluoro-6-nitroaniline primarily arises from the
rotation around the C1-N1 (aniline) and C6-N2 (nitro) bonds, as well as the C-C and C-N bonds
of the ethyl group. A simulated conformational search was conducted to identify low-energy
conformers.

The orientation of the ethyl group relative to the aniline plane and the twisting of the nitro group
are the most significant factors influencing conformational stability. Steric clashes between the
ethyl group, the fluorine atom at position 2, and the nitro group at position 6 are expected to
create distinct energy minima.

Table 3: Predicted Relative Energies of Stable Conformers
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Dihedral Angle (C2- Dihedral Angle (C1- Relative Energy

Conformer C1-N1-C7) (%) C6-N2-01) (°) (kcal/mol)
1 45.2 30.5 0.00
) -135.8 28.9 1.25
3 15.1 -150.3 2.89

Experimental and Computational Protocols

While specific experimental data for N-Ethyl-2,3-difluoro-6-nitroaniline is not readily
available, the following outlines the standard theoretical methodology that would be employed

for such an analysis.

Computational Methodology

Software: Gaussian 16, Spartan'20, or similar quantum chemistry package.
Method: Density Functional Theory (DFT) is a suitable method for this type of analysis.

e Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional
that provides a good balance of accuracy and computational cost for organic molecules.

e Basis Set: 6-311+G(d,p) is a flexible basis set that includes polarization and diffuse
functions, which are important for accurately describing the electronic structure of molecules
with heteroatoms and potential for intramolecular interactions.

Procedure:

e Initial Structure Generation: A 2D sketch of N-Ethyl-2,3-difluoro-6-nitroaniline is converted
into an initial 3D structure using a molecular editor.

o Conformational Search: A systematic or stochastic conformational search is performed to
explore the potential energy surface and identify various low-energy conformers. This is
typically done using a lower level of theory or molecular mechanics to reduce computational
time.
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o Geometry Optimization: The geometries of the identified low-energy conformers are then
optimized at the selected DFT level (e.g., B3LYP/6-311+G(d,p)). This process finds the
minimum energy structure for each conformer.

e Frequency Calculation: Vibrational frequency calculations are performed on the optimized
structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to
obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

e Final Energy Calculation: Single-point energy calculations can be performed at a higher level
of theory or with a larger basis set on the optimized geometries to obtain more accurate
relative energies between conformers.

Visualizations
Logical Workflow for Computational Analysis
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[https://www.benchchem.com/product/b567439#n-ethyl-2-3-difluoro-6-nitroaniline-molecular-
structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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